4-Bromo-3-fluorobenzaldehyde
Overview
Description
4-Bromo-3-fluorobenzaldehyde: is an organic compound with the molecular formula C7H4BrFO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a fluorine atom at the third position. This compound is a white to light yellow crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Bromo-3-fluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
The bromine atom in this compound is an electrophilic reagent. It can undergo cross-coupling reactions with other organic reagents under transition metal catalysis . For example, it can react with organoboronic acids, Grignard reagents (organolithium compounds), etc., for new carbon-carbon bond formation . These types of reactions can be used to synthesize complex organic molecules, such as drug molecules and natural products .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and it is BBB permeant . The skin permeation log Kp is -5.99 cm/s . The lipophilicity log Po/w (iLOGP) is 1.69 . The consensus log Po/w is 2.48 . The solubility is 0.287 mg/ml or 0.00141 mol/l .
Result of Action
Given its role as a biochemical reagent, it is likely that its effects would largely depend on the specific context of its use in life science related research .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be handled under inert gas and protected from moisture . It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed . It should also be kept under nitrogen . It is incompatible with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzaldehyde can be synthesized through the bromination of 4-fluorobenzaldehyde. The process involves adding bromine dropwise to a solution of 4-fluorobenzaldehyde under ice-cold conditions. The reaction is typically carried out for 1-2 hours, after which the product is isolated .
Industrial Production Methods: In an industrial setting, the bromination reaction can be catalyzed using zinc bromide. This method enhances the efficiency of the reaction and allows for the production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can participate in cross-coupling reactions with organic boronic acids or Grignard reagents to form new carbon-carbon bonds.
Wittig Reaction: The aldehyde group can be converted to an alkene through the Wittig reaction.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions:
Cross-Coupling Reactions: Typically involve palladium or nickel catalysts.
Wittig Reaction: Uses phosphonium ylides.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products:
Cross-Coupling Reactions: Formation of substituted aromatic compounds.
Wittig Reaction: Formation of alkenes.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: 4-Bromo-3-fluorobenzaldehyde is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the production of drugs and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials .
Comparison with Similar Compounds
- 4-Bromobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
- 5-Bromo-2-fluorobenzaldehyde
Uniqueness: 4-Bromo-3-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHUROFMIMHWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382645 | |
Record name | 4-Bromo-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133059-43-5 | |
Record name | 4-Bromo-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-3-fluorobenzaldehyde in the synthesis of imidazolylpyrimidine derivatives, and how does this relate to potential Alzheimer's disease treatment?
A1: this compound serves as a key building block in the synthesis of imidazolylpyrimidine derivatives. [] Specifically, it undergoes a reductive amination reaction with (S)-3-methylmorpholine. This step is crucial for incorporating the 4-bromo-3-fluorophenyl moiety into the final imidazolylpyrimidine structure. [] These derivatives are being investigated for their potential in treating Alzheimer's disease due to their inhibitory activity against glycogen synthase kinase 3 (GSK3), an enzyme implicated in the progression of the disease. []
Q2: Can you elaborate on the analytical techniques used to characterize this compound and differentiate it from its regioisomers?
A2: While the provided abstracts don't specify the exact analytical methods used, gas chromatography (GC) techniques, including both one-dimensional and two-dimensional GC, are highlighted as effective tools for analyzing this compound and separating it from its regioisomers. [] These techniques are particularly suitable for separating and identifying different isomers based on their varying interactions with the stationary phase of the GC column.
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